molecular formula C16H10ClIO3 B14212939 6-Chloro-8-iodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one CAS No. 831224-46-5

6-Chloro-8-iodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B14212939
CAS No.: 831224-46-5
M. Wt: 412.60 g/mol
InChI Key: VJCOZQDKBHIMNF-UHFFFAOYSA-N
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Description

6-Chloro-8-iodo-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chloro, iodo, and methoxy substituents on the chromenone scaffold imparts unique chemical properties to this molecule, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-iodo-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzopyran precursor.

    Halogenation: Introduction of chlorine and iodine atoms at specific positions on the benzopyran ring. This can be achieved using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled conditions.

    Methoxylation: The introduction of a methoxy group at the para position of the phenyl ring. This step often involves the use of methanol and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-iodo-2-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The chromenone core can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The iodo group can participate in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-8-iodo-2-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-8-iodo-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Such as cyclooxygenase-2 (COX-2), leading to reduced inflammation.

    Modulating Signaling Pathways: Affecting pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-8-iodo-chroman-4-one
  • 6-Chloro-2-phenyl-chroman-4-one
  • Benzopyran analogs

Uniqueness

6-Chloro-8-iodo-2-(4-methoxyphenyl)-4H-chromen-4-one is unique due to the specific combination of chloro, iodo, and methoxy substituents on the chromenone scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

831224-46-5

Molecular Formula

C16H10ClIO3

Molecular Weight

412.60 g/mol

IUPAC Name

6-chloro-8-iodo-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H10ClIO3/c1-20-11-4-2-9(3-5-11)15-8-14(19)12-6-10(17)7-13(18)16(12)21-15/h2-8H,1H3

InChI Key

VJCOZQDKBHIMNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)I

Origin of Product

United States

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